molecular formula C19H23ClN2O3 B4038774 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide

Cat. No.: B4038774
M. Wt: 362.8 g/mol
InChI Key: BTXVYQVMSRQRLG-UHFFFAOYSA-N
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Description

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C19H23ClN2O3 and its molecular weight is 362.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.1397203 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isoxazole Derivatives in Medicinal Chemistry

Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. For example, the synthesis of isoxazole-based compounds has been explored for their potential as anti-inflammatory and analgesic agents, with some derivatives showing high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings highlight the relevance of isoxazole derivatives in designing new therapeutic agents.

Isoxazole and Heterocyclic Chemistry

In heterocyclic chemistry, the synthesis and characterization of compounds containing the isoxazole ring have been extensively studied. For instance, the reactivity of oximes of 1-aryl(hetaryl)-2-(hydroxyamino)propan-1-ones with ethyl glyoxylate leading to the formation of imidazole and oxadiazine derivatives indicates the versatility of isoxazole derivatives in synthesizing complex heterocycles with potential biological activities (Nikolaenkova, Tikhonov, & Grishchenko, 2019). This versatility underscores the potential of isoxazole derivatives in the development of novel compounds with various scientific applications.

Properties

IUPAC Name

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-ethyl-N-(2-methylprop-2-enyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3/c1-6-22(10-12(2)3)19(23)17-9-16(25-21-17)11-24-15-7-13(4)18(20)14(5)8-15/h7-9H,2,6,10-11H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXVYQVMSRQRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)C(=O)C1=NOC(=C1)COC2=CC(=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide
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5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide
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5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide
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5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide
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5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide
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5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide

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